Product packaging for 6-(Benzyloxy)quinolin-5-amine(Cat. No.:)

6-(Benzyloxy)quinolin-5-amine

Cat. No.: B13318011
M. Wt: 250.29 g/mol
InChI Key: XWEQKGZJYUPMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzyloxy)quinolin-5-amine is a quinoline derivative supplied for research purposes. Quinoline scaffolds are of significant interest in medicinal chemistry and drug discovery due to their broad biological activity. The specific substitution pattern of this compound, featuring a benzyloxy group and a primary amine, makes it a valuable synthetic intermediate or building block for the development of novel molecules. Researchers can utilize this compound in various applications, including the synthesis of more complex pharmacologically active compounds, as a precursor for functionalized materials, or as a standard in analytical chemistry. All available data and research about a substance are linked through its unique CAS Registry Number , a global standard used for unambiguous chemical identification . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O B13318011 6-(Benzyloxy)quinolin-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

6-phenylmethoxyquinolin-5-amine

InChI

InChI=1S/C16H14N2O/c17-16-13-7-4-10-18-14(13)8-9-15(16)19-11-12-5-2-1-3-6-12/h1-10H,11,17H2

InChI Key

XWEQKGZJYUPMSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)N=CC=C3)N

Origin of Product

United States

Advanced Methodologies for the Synthesis of 6 Benzyloxy Quinolin 5 Amine and Its Complex Derivatives

Strategic Approaches to the Construction of the Quinoline (B57606) Ring System

The quinoline framework is a prevalent motif in numerous biologically active compounds and functional materials. semanticscholar.org Consequently, a multitude of synthetic strategies have been developed over the past two centuries, ranging from classic condensation reactions to modern metal-catalyzed processes. mdpi.comnih.gov

Cyclocondensation Reactions: Classic and Modified Protocols

Classic methods for quinoline synthesis often involve the condensation of anilines with carbonyl compounds under harsh conditions, such as the use of strong acids. scispace.com These named reactions remain fundamental in heterocyclic chemistry.

Doebner Reaction : The Doebner reaction is a three-component synthesis that combines an aniline (B41778), an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. iipseries.orgwikipedia.orgfly-chem.com This method serves as an alternative to the Pfitzinger reaction. wikipedia.org A recent advancement, the Doebner hydrogen-transfer reaction, has improved the synthesis of substituted quinolines from anilines bearing electron-withdrawing groups, which traditionally give low yields. nih.govacs.org

Gould–Jacobs Reaction : This reaction provides a pathway to 4-hydroxyquinoline (B1666331) derivatives from the condensation of an aniline with diethyl ethoxymethylenemalonate or similar acyl malonic esters. iipseries.orgwikiwand.com The process begins with a substitution reaction, followed by a thermal intramolecular cyclization and subsequent hydrolysis and decarboxylation to yield the 4-hydroxyquinoline. wikiwand.comablelab.eu The reaction is particularly effective for anilines substituted with electron-donating groups at the meta-position. wikiwand.com High temperatures, often above 250°C, are typically required for the cyclization step. mdpi.com

Pfitzinger-Borsche Reaction : This synthesis produces substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. iipseries.orgwikipedia.org The reaction mechanism involves the hydrolysis of isatin's amide bond by a base to form a keto-acid, which then condenses with the carbonyl compound to form an imine. wikipedia.orgwikipedia.org The resulting intermediate cyclizes and dehydrates to yield the final quinoline product. wikipedia.org This method is an improvement on the Friedländer synthesis, as it avoids the use of unstable o-aminobenzaldehydes. chem-station.com

Table 1: Comparison of Classic Quinoline Synthesis Reactions
Reaction NameKey ReactantsTypical ProductKey Conditions
Conrad–Limpach–Knorr Aniline, β-ketoester4-Hydroxyquinoline or 2-HydroxyquinolineTemperature-dependent (kinetic vs. thermodynamic control) wikipedia.orgyoutube.com
Doebner Aniline, Aldehyde, Pyruvic acidQuinoline-4-carboxylic acidHeating fly-chem.comnih.gov
Gould–Jacobs Aniline, Alkoxymethylenemalonate ester4-Hydroxyquinoline-3-carboxylateHigh-temperature thermal cyclization wikiwand.comablelab.eu
Pfitzinger-Borsche Isatin, Carbonyl compoundQuinoline-4-carboxylic acidStrong base (e.g., KOH) wikipedia.orgijsr.net

Palladium-Catalyzed Cyclization and Coupling Reactions for Quinoline Formation

Transition metal-catalyzed reactions have emerged as powerful alternatives to classic methods, often proceeding under milder conditions with greater functional group tolerance. scispace.comnih.gov Palladium catalysts are particularly versatile in this regard.

Palladium-catalyzed methods frequently involve coupling-cyclization sequences. For instance, 2-iodoaniline (B362364) can be coupled with α,β-unsaturated carbonyl compounds in the presence of a palladium catalyst like Pd(OAc)₂ with a phosphine (B1218219) ligand, followed by cyclization to yield 3-substituted quinolin-2(1H)-ones. nih.gov Another approach is the oxidative cyclization of substrates like o-vinylanilines with alkynes, using molecular oxygen as a green oxidant, to construct 2,3-disubstituted quinolines. organic-chemistry.org A process for synthesizing quinolines from aryl allyl alcohols and anilines has also been developed, which operates under the catalysis of Pd(OAc)₂ without any additional ligand or additive. scispace.com These methods showcase the rapid construction of complex molecules through multiple bond-forming reactions in a single step. nih.gov

Copper-Catalyzed Approaches in Quinoline Ring Assembly

Copper-catalyzed reactions offer an economical and efficient alternative for quinoline synthesis. These methods often proceed through domino or tandem reaction sequences. One such strategy involves the reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes via a copper-catalyzed domino reaction that includes an aldol (B89426) reaction, C(aryl)–N bond formation, and elimination to produce various quinoline derivatives. rsc.org Another novel approach describes a regioselective synthesis of 2-aminoquinolines through a copper-mediated tandem reaction involving a Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by reductive amination and intramolecular cyclization. rsc.org More recently, a three-component cascade cyclization catalyzed by copper has been used to synthesize quinoline-4-thiols from readily available diaryliodonium salts, alkynyl sulfides, and nitriles. acs.org

Metal-Free and Green Chemistry Principles in Quinoline Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic protocols. acs.org This has led to a rise in metal-free and green chemistry approaches for quinoline synthesis, which aim to minimize waste, reduce energy consumption, and avoid the use of toxic and expensive heavy metals. nih.govbohrium.com

These modern methods often involve modifications to established reactions, such as using microwave irradiation to accelerate reactions and improve yields. semanticscholar.orgmdpi.com The use of nanocatalysts is another green approach, offering high efficiency and the potential for catalyst recovery and reuse. nih.govacs.org Metal-free protocols have been developed that utilize catalysts like molecular iodine for the regioselective synthesis of 2-benzyl-4-arylquinolines from aryl amines, styrene (B11656) oxides, and aryl acetylenes under solvent-free conditions. rsc.org Other strategies employ visible-light irradiation with a hypervalent iodine reagent to generate radicals for quinoline synthesis from cyclopropenes. acs.org The use of greener solvents, such as water and ethanol, further supports the eco-friendly synthesis of these important heterocyclic compounds. bohrium.com

Regioselective Installation of the Benzyloxy Moiety onto the Quinoline Core

Once the quinoline scaffold is constructed, the next critical step in synthesizing the target compound, 6-(benzyloxy)quinolin-5-amine, is the introduction of the benzyloxy group at the C-6 position. This requires a precursor with a hydroxyl group at this position, namely a quinolin-6-ol. The regioselective alkylation of this hydroxyl group is paramount.

O-Alkylation Reactions Utilizing Benzyl (B1604629) Halides and Quinolinol Precursors

The conversion of a quinolin-6-ol to a 6-benzyloxyquinoline is typically achieved via an O-alkylation reaction, a process analogous to the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on the quinolinol precursor to form a more nucleophilic quinolinoxide anion, which then undergoes a nucleophilic substitution reaction with a benzyl halide, such as benzyl bromide or benzyl chloride.

Controlling the chemoselectivity of this alkylation is crucial, especially in multifunctional molecules like quinolinones, which are ambident nucleophiles possessing both oxygen and nitrogen atoms that can be alkylated. nih.gov While palladium catalysis has been developed for highly chemoselective O-alkylation of 2-quinolinones, for a simple quinolin-6-ol, the reaction is more straightforward. nih.gov The phenolic hydroxyl group at C-6 is acidic and can be selectively deprotonated using a suitable base (e.g., potassium carbonate, sodium hydride). The resulting phenoxide is a potent nucleophile that readily attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the desired ether linkage. The choice of solvent and base is critical to ensure high yields and prevent side reactions.

Table 2: Key Reagents in the Synthesis of 6-(Benzyloxy)quinoline (B3432937)
Reagent ClassSpecific Example(s)Role in Synthesis
Quinoline Precursors Anilines, β-ketoesters, Isatin, Carbonyl compoundsBuilding blocks for the core quinoline ring system
Catalysts (Metal) Palladium(II) acetate (B1210297) (Pd(OAc)₂), Copper saltsCatalyze C-C and C-N bond formation for ring cyclization
Catalysts (Non-Metal) Molecular Iodine (I₂), p-Toluenesulfonic acidPromote cyclization under metal-free/green conditions
Alkylation Reagents Quinolin-6-olPrecursor for the benzyloxy group installation
Benzyl bromide, Benzyl chlorideSource of the benzyl group for O-alkylation
Bases Potassium carbonate (K₂CO₃), Sodium hydride (NaH)Deprotonate the quinolinol for O-alkylation

Strategies for Orthogonal Protection and Deprotection in Complex Syntheses

In the multistep synthesis of complex molecules like derivatives of this compound, orthogonal protection is a critical strategy. fiveable.me It involves the use of multiple protecting groups that can be removed under distinct conditions, allowing for the selective unmasking and reaction of specific functional groups without affecting others. fiveable.me This level of control is essential when dealing with scaffolds containing several reactive sites, such as hydroxyl and amino groups.

The benzyloxy group serves as a robust protecting group for the hydroxyl function at the C-6 position. It is typically stable to a wide range of reaction conditions but can be selectively removed by catalytic hydrogenation (e.g., using Pd/C and H₂), a process that would also reduce a nitro group to an amine. researchgate.net This compatibility is advantageous in synthetic routes where the final step involves deprotection of the benzyl ether concurrent with the formation of the C-5 amino group from a nitro precursor.

For the amino group, common protecting groups in complex syntheses include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). These groups offer an orthogonal protection strategy relative to the benzyloxy group.

Boc Group: Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), while the benzyloxy group remains intact.

Fmoc Group: Removed by a base (e.g., piperidine), offering another layer of orthogonality.

A photolabile protecting group (PPG) strategy based on the quinoline scaffold itself has been developed for cysteine protection, highlighting the versatility of this heterocycle in advanced protection schemes. nih.gov Such light-sensitive groups, which are removed upon irradiation, offer a non-invasive deprotection method that avoids harsh chemical reagents, thereby preserving the integrity of sensitive functional groups elsewhere in the molecule. nih.govresearchgate.net

Table 1: Orthogonal Protecting Group Strategies

Protecting Group Functional Group Protected Deprotection Conditions Orthogonal To
Benzyl (Bn) Hydroxyl Catalytic Hydrogenation (H₂, Pd/C) Boc, Fmoc
Boc Amine Acid (e.g., TFA) Benzyl, Fmoc
Fmoc Amine Base (e.g., Piperidine) Benzyl, Boc
Photolabile Groups Thiol, Amine, etc. UV Light Irradiation Most chemical reagents

Introduction and Functionalization of the Amino Group at C-5

The introduction of an amino group at the C-5 position of the 6-(benzyloxy)quinoline core is a key transformation that can be achieved through several modern synthetic methods.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is highly effective for coupling aryl halides or triflates with a wide variety of amines under relatively mild conditions, offering significant advantages over traditional methods like nucleophilic aromatic substitution. ias.ac.inwikipedia.orgscienceopen.com

In the context of synthesizing this compound derivatives, this reaction typically involves the coupling of a 5-halo-6-(benzyloxy)quinoline (e.g., 5-bromo-6-(benzyloxy)quinoline) with an amine. The efficiency and outcome of the reaction are highly dependent on the choice of palladium catalyst, phosphine ligand, and base. ias.ac.inresearchgate.net Sterically hindered and electron-rich phosphine ligands, such as Johnphos and tri-tert-butylphosphine, have proven effective in promoting the coupling of quinoline substrates. ias.ac.in

Research has demonstrated the successful synthesis of 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives via Buchwald-Hartwig amination, showcasing the reaction's utility on complex quinoline systems. ias.ac.in The reaction conditions must be carefully optimized for each specific substrate and amine combination to achieve high yields. ias.ac.inresearchgate.net

Table 2: Representative Buchwald-Hartwig Amination Conditions for Quinoline Scaffolds

Aryl Halide Substrate Amine Catalyst/Ligand Base Solvent Temperature (°C) Yield (%) Reference
5-Bromo-8-benzyloxyquinoline N-methylaniline Pd(OAc)₂ / Johnphos NaO-t-Bu Toluene (B28343) 110 88 ias.ac.inresearchgate.net
5-Bromo-8-benzyloxyquinoline Diphenylamine Pd(OAc)₂ / Johnphos NaO-t-Bu Toluene 110 92 ias.ac.inresearchgate.net
6,7-Dihalo-5,8-quinolinequinone Aniline Pd(OAc)₂ / BrettPhos K₂CO₃ Ethanol/Water 80 >90 scienceopen.com

A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro precursor. The synthesis of 6-(benzyloxy)-5-nitroquinoline, followed by its reduction, provides a direct route to this compound. This two-step process is often high-yielding and tolerates a variety of functional groups.

The reduction of the nitro group can be accomplished using several reagents and conditions:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. researchgate.net This method is particularly suitable when a concurrent debenzylation of the 6-benzyloxy group is desired in the final step. Continuous flow hydrogenation has also been demonstrated as an effective technique for reducing nitro groups on complex heterocyclic scaffolds. acs.org

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) in acetic acid, are classic and effective methods for nitro group reduction.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Raney Ni or Pd/C) can also effect the reduction under milder conditions. nih.gov

Enzymatic systems have also been explored for the reduction of nitroquinolines. For instance, the enzyme system xanthine/xanthine oxidase has been shown to convert 6-nitroquinoline (B147349) to 6-aminoquinoline, particularly under hypoxic conditions. nih.govnih.gov

The Mannich reaction is a three-component condensation that forms a C-C bond by aminomethylating an active hydrogen-containing compound. nih.govnih.gov In the context of quinolines, particularly those with activating hydroxyl groups like 8-hydroxyquinoline, the Mannich reaction provides a pathway to introduce aminoalkyl side chains onto the aromatic core. nih.govnih.govresearchgate.net

The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the quinoline substrate. nih.gov For 8-hydroxyquinoline, electrophilic substitution occurs preferentially at the C-7 position. While not a direct method for introducing a simple amino group at C-5, this reaction is a powerful tool for the functionalization and elaboration of the quinoline scaffold, creating complex derivatives that may be precursors to the target compound or analogues of interest. The reaction generally proceeds under mild conditions and is a straightforward method for modifying the quinoline core. nih.govdntb.gov.ua

One-Pot and Multi-Component Reaction Sequences for Enhanced Synthetic Efficiency

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot and multi-component reactions (MCRs) have become increasingly popular in organic synthesis. mdpi.comresearchgate.net These strategies allow for the construction of complex molecules like substituted quinolines from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates. benthamdirect.com

Several one-pot methods for quinoline synthesis have been developed:

Friedländer Annulation: A classic method that condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. One-pot variations have been developed that generate the o-aminoaryl ketone in situ from a nitro precursor, followed by condensation to form the quinoline ring. rsc.org This approach, using reagents like iron in acidic media for the reduction, provides a highly efficient route to substituted quinolines from readily available starting materials. rsc.org

Cascade Reactions: Strategies involving cascade or domino reactions, where a single event triggers a series of subsequent bond-forming transformations, are also employed. For example, a one-pot synthesis of substituted quinolines has been reported via a cascade Friedländer reaction starting from isoxazoles and ketones. benthamdirect.com

Lewis Acid-Mediated Syntheses: Scandium(III) triflate (Sc(OTf)₃) has been used to mediate the one-pot synthesis of 2,3-disubstituted quinolines from anilines and epoxides, achieving yields up to 96%. acs.org

These methods offer significant advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate libraries of structurally diverse quinoline derivatives. mdpi.combenthamdirect.com

Optimization of Reaction Conditions: Microwave and Ultrasonication Applications

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized many organic transformations, including the synthesis of quinolines. These techniques can dramatically reduce reaction times, increase yields, and improve product purity compared to conventional heating methods. nih.govrsc.orgmdpi.com

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform energy transfer to the reaction mixture, often leading to cleaner reactions with fewer side products. mdpi.comnih.govudayton.edu It has been successfully applied to various quinoline syntheses, including condensations, cyclizations, and cross-coupling reactions. researchgate.netnih.govnih.gov For example, microwave-assisted SNAr reactions of 4,7-dichloroquinoline (B193633) with phenols have been shown to proceed in excellent yields in just 10 minutes. researchgate.net The efficiency of microwave-assisted synthesis makes it a valuable tool for high-throughput synthesis and library generation in drug discovery. researchgate.net

Ultrasonication: The use of ultrasound promotes reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. nih.govresearchgate.net Ultrasound-assisted synthesis has been employed for the one-pot, three-component synthesis of 2-substituted quinolines in water, offering a green and efficient protocol. nih.govingentaconnect.com This method often leads to higher yields and significantly shorter reaction times compared to silent (non-ultrasound) conditions. nih.govrsc.org

Table 3: Comparison of Conventional vs. Advanced Synthesis Techniques for Quinolines

Technique Typical Reaction Time Key Advantages Reference
Conventional Heating Hours to Days Well-established, simple setup -
Microwave Irradiation Minutes Rapid heating, reduced side products, higher yields nih.govudayton.edu
Ultrasonication Minutes to Hours Enhanced reaction rates, improved yields, green chemistry applications nih.govrsc.orgresearchgate.net

Isolation and Purification Techniques for Synthetic Intermediates and Final Products

The successful synthesis of this compound and its derivatives is critically dependent on the effective isolation and purification of the synthetic intermediates and the final products. The inherent basicity of the quinoline nitrogen and the primary aromatic amine group necessitates the careful selection of purification methods to achieve high purity while minimizing product loss. Common techniques employed include chromatography, crystallization, extraction, and filtration, each tailored to the specific properties of the compound at each synthetic stage.

Chromatographic Methods

Chromatography is a cornerstone technique for the purification of organic compounds, and various methods are applicable to quinoline derivatives. The choice between normal-phase, reversed-phase, or other specialized chromatography depends on the polarity and functionality of the target molecule and its impurities.

Column Chromatography: For the purification of this compound and its precursors, normal-phase column chromatography is frequently utilized. However, the basic nature of amines can lead to strong interactions with the acidic silanols on the surface of standard silica (B1680970) gel, resulting in poor separation, peak tailing, and potential compound degradation. biotage.combiotage.com To mitigate these issues, several strategies can be employed:

Use of Modified Mobile Phases: The addition of a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia (B1221849), to the eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can neutralize the acidic sites on the silica gel, leading to improved elution and peak shape. biotage.combiotage.com

Alternative Stationary Phases: Employing stationary phases with different surface properties can be highly effective. Amine-functionalized silica or basic alumina (B75360) are less acidic than bare silica and can significantly improve the separation of basic compounds like aromatic amines. biotage.combiotage.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is particularly useful for the purification of more polar compounds and for achieving high purity levels. For basic compounds such as this compound, performing the separation at an alkaline pH ensures the compound is in its free-base form. biotage.com This increases its lipophilicity and retention on the nonpolar stationary phase (e.g., C18), often leading to better separation from impurities. biotage.com

Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of reactions and for the rapid development of optimal solvent systems for column chromatography. researchgate.net The use of TLC plates with the same stationary phase as the column (e.g., standard silica, amine-functionalized silica) allows for a more accurate prediction of the separation behavior. biotage.com

Interactive Table: Chromatographic Conditions for Purifying Structurally Related Amines and Quinolines

Technique Stationary Phase Mobile Phase / Eluent System Compound Type Purpose
Flash ChromatographyAmine-functionalized SilicaHexane/Ethyl Acetate gradientOrganic AminesComplete separation and high-purity fractions
Flash ChromatographySilica GelDichloromethane/Methanol with competing amine (e.g., TEA, ammonia)Basic Organic AminesCounteract acid-base interactions
Reversed-Phase Flash ChromatographyC18 SilicaAcetonitrile/Water with 0.1% Triethylamine (TEA)Organic AminesPurification of polar and ionizable compounds
Column ChromatographyBasic AluminaNot specifiedBasic AminesAlternative to silica for normal-phase purification

Crystallization and Recrystallization

Crystallization is a powerful technique for the purification of solid compounds, including the final product, this compound, and its solid intermediates. This method relies on the differences in solubility between the desired compound and impurities in a given solvent or solvent mixture. The general procedure involves dissolving the crude material in a suitable solvent at an elevated temperature to form a saturated solution, followed by controlled cooling to induce the formation of crystals of the pure compound, leaving impurities behind in the mother liquor.

The choice of solvent is critical for successful crystallization. Solvents in which the compound has high solubility at high temperatures and low solubility at low temperatures are ideal. Common solvents for the crystallization of quinoline derivatives include N,N-dimethylformamide (DMF), acetonitrile, and ethyl acetate. google.comnih.gov For instance, a patented method for a quinolinecarboxylic acid derivative involves heating the compound in DMF, followed by cooling to precipitate the purified crystals. google.com The resulting crystals are then collected by filtration and dried.

Extraction Techniques

Liquid-liquid extraction is a fundamental work-up procedure used to separate the desired product from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For a basic compound like this compound, extraction can be manipulated by adjusting the pH of the aqueous phase.

Acidic Extraction: By washing the organic layer containing the crude product with a dilute aqueous acid (e.g., HCl), the basic amine will be protonated to form a water-soluble salt, which partitions into the aqueous phase. This effectively separates it from non-basic organic impurities that remain in the organic layer.

Basification and Re-extraction: The aqueous layer containing the protonated amine can then be treated with a base (e.g., NaOH) to regenerate the free amine. The now water-insoluble free base can be extracted back into a fresh organic solvent (e.g., dichloromethane, ethyl acetate). lookchem.com This acid-base extraction is a highly effective method for purifying amines.

Solid-phase extraction (SPE) is another valuable technique, particularly for sample pre-treatment and purification. Recent developments have seen the use of magnetic molecularly imprinted polymers (MMIPs) for the selective extraction of heterocyclic aromatic amines, offering high selectivity and simplifying the isolation process. nih.gov

Filtration and Drying

Filtration is the physical process used to separate the purified solid product (e.g., crystals from recrystallization) from the liquid phase (mother liquor). This is typically achieved using vacuum filtration with a Büchner funnel. After filtration, the collected solid is usually washed with a small amount of cold solvent to remove any residual mother liquor.

The final step in the isolation process is the thorough drying of the purified compound to remove residual solvents. This is commonly done under vacuum in a desiccator or a vacuum oven, sometimes at a slightly elevated temperature, to yield the pure, dry final product.

Elucidating the Chemical Reactivity and Transformational Pathways of 6 Benzyloxy Quinolin 5 Amine

Reactivity Profile of the Quinoline (B57606) Aromatic Nucleus

The quinoline ring system is a bicyclic heteroaromatic structure where a benzene (B151609) ring is fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electronegative, making this ring electron-deficient and generally less reactive towards electrophiles compared to benzene. Conversely, this electron deficiency makes the pyridine part of the quinoline nucleus susceptible to nucleophilic attack, particularly at positions 2 (α) and 4 (γ) relative to the nitrogen atom. iust.ac.ir The reactivity of the 6-(benzyloxy)quinolin-5-amine molecule is further modulated by the powerful electron-donating effects of the amino group at the C-5 position and the benzyloxy group at the C-6 position.

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The regioselectivity of this reaction is heavily influenced by the electronic properties of the substituents already present on the ring. wikipedia.orgrsc.org

In this compound, the benzene portion of the quinoline nucleus is activated towards electrophilic attack by two strong electron-donating groups: the primary amine (-NH₂) at C-5 and the benzyloxy (-OCH₂Ph) group at C-6.

Activating and Directing Effects : Both the amino and alkoxy groups are activating and ortho-, para-directing. rsc.orgvu.nl The lone pair of electrons on the nitrogen of the amino group and the oxygen of the benzyloxy group can be delocalized into the π-system of the aromatic ring, increasing its nucleophilicity and stabilizing the cationic intermediate (the sigma complex) formed during the substitution. wikipedia.org

Predicted Regioselectivity : The C-5 amino group strongly directs incoming electrophiles to the ortho (C-6) and para (C-8) positions. The C-6 benzyloxy group directs to its ortho (C-5, C-7) and para (C-8) positions. The combined effect of these two adjacent, powerful activating groups leads to a high electron density at the C-8 position. The C-7 position is also activated. Therefore, electrophilic substitution is most likely to occur at the C-8 position, and to a lesser extent, the C-7 position. The pyridine ring is generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom.

PositionActivating/Deactivating InfluencePredicted Outcome for SEAr
Pyridine Ring (C-2, C-3, C-4) Deactivated by the heterocyclic nitrogen atom.Substitution is highly unlikely.
Benzene Ring (C-7, C-8) Activated by both the C-5 amino and C-6 benzyloxy groups.C-8 : Strongly favored due to the combined para-directing effect of the C-5 amine and an ortho effect from the C-6 benzyloxy group. C-7 : Potentially reactive due to the ortho-directing effect of the C-6 benzyloxy group.

Nucleophilic aromatic substitution (SNAr) is characteristic of electron-poor aromatic rings, particularly those bearing a good leaving group. nih.govnih.govmdpi.com The pyridine ring of the quinoline system is inherently electron-deficient and thus predisposed to this type of reaction.

General Patterns : In unsubstituted quinoline, nucleophilic attack occurs preferentially at the C-2 and C-4 positions. iust.ac.ir Reactions like the Chichibabin reaction (amination with sodium amide) illustrate this reactivity.

Reactivity of this compound : For this compound itself, nucleophilic substitution on the aromatic nucleus is not a primary reaction pathway unless a leaving group (like a halogen) is present on the pyridine ring. The electron-donating amino and benzyloxy groups on the benzene ring make that part of the molecule electron-rich and thus resistant to nucleophilic attack. If a derivative, such as 2-chloro-6-(benzyloxy)quinolin-5-amine, were used, a nucleophile would readily displace the chloride at the C-2 position. nih.govmdpi.com

Chemoselectivity is a crucial concept when a molecule contains multiple reactive sites. This compound possesses several functional groups with distinct reactivities: the C-5 primary amine, the quinoline nitrogen, and the benzyloxy ether.

Primary Amine (C-5) : This is generally the most nucleophilic and reactive site for reactions such as acylation, sulfonylation, alkylation, and condensation.

Quinoline Nitrogen (N-1) : As a heterocyclic amine, this nitrogen is basic and can be protonated by acids or alkylated to form a quaternary quinolinium salt. This N-activation can, in turn, make the pyridine ring even more susceptible to nucleophilic attack.

Benzyloxy Group (C-6) : The ether linkage is generally stable under many reaction conditions. However, it is susceptible to cleavage under specific, often harsh, conditions such as catalytic hydrogenation (hydrogenolysis) or with strong acids like HBr. This allows for the selective deprotection of the hydroxyl group at C-6 if desired.

The outcome of a reaction depends on the reagents and conditions employed. For instance, in the presence of an acyl chloride, the primary amine will react preferentially over the less nucleophilic quinoline nitrogen.

Chemical Transformations Involving the Primary Amine Group at C-5

The primary aromatic amine at the C-5 position is a versatile functional handle that allows for a wide array of chemical modifications. Its nucleophilic character drives its participation in numerous important organic reactions.

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. beilstein-journals.orgredalyc.orgmasterorganicchemistry.comresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

The reaction of this compound with a generic aldehyde (R-CHO) or ketone (R-CO-R') would proceed as follows, typically under mild acidic catalysis to facilitate the dehydration step. researchgate.net

Reaction Scheme: this compound + R-CHO ⇌ 6-(Benzyloxy)-N-(arylmethylene)quinolin-5-amine + H₂O

This type of transformation is well-documented for other aminoquinolines. For example, quinolin-6-amine has been used in three-component condensation reactions with substituted benzaldehydes and cyclohexane-1,3-diones to synthesize complex heterocyclic systems. epa.gov The amino group of this compound is expected to exhibit similar reactivity. nih.govbeilstein-journals.org

Reactant 1Reactant 2 (Example)Product ClassReaction Conditions
This compoundBenzaldehydeImine (Schiff Base)Ethanol, catalytic acid, reflux
This compoundAcetoneImine (Schiff Base)Toluene (B28343), Dean-Stark trap

The nucleophilic primary amine of this compound reacts readily with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation : This reaction typically involves treating the amine with an acyl chloride or anhydride (B1165640) in the presence of a base (like pyridine or triethylamine) to neutralize the HCl or carboxylic acid byproduct. This transformation is useful for installing a variety of functional groups or as a protecting strategy for the amine.

Sulfonylation : Similarly, sulfonamides are formed by the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride), also in the presence of a base. Heterocyclic sulfones and sulfonamides are important structural motifs in medicinal chemistry. chemrxiv.org

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
Acylation Acetyl Chloride (CH₃COCl)N-(6-(Benzyloxy)quinolin-5-yl)acetamideDichloromethane, Pyridine, 0 °C to RT
Acylation Benzoyl Chloride (C₆H₅COCl)N-(6-(Benzyloxy)quinolin-5-yl)benzamideDichloromethane, Triethylamine (B128534), 0 °C to RT
Sulfonylation p-Toluenesulfonyl Chloride (Tosyl Chloride)N-(6-(Benzyloxy)quinolin-5-yl)-4-methylbenzenesulfonamidePyridine (as solvent and base), 0 °C to RT
Sulfonylation Methanesulfonyl Chloride (Mesyl Chloride)N-(6-(Benzyloxy)quinolin-5-yl)methanesulfonamideDichloromethane, Triethylamine, 0 °C

Oxidative Transformations and Cleavage of the Amine

The primary amine at the C5 position of the quinoline ring is susceptible to oxidative reactions, which can lead to the formation of various products or cleavage of the C-N bond. While the specific oxidation of this compound is not extensively detailed, the reactivity of the closely related 5-aminoquinoline (B19350) provides a strong model for its behavior. Chemical oxidation of 5-aminoquinoline in an acidic medium using an oxidant like ammonium (B1175870) persulfate can lead to oligomeric or polymeric structures. hacettepe.edu.tr This process involves the formation of radical cations, which can couple to form new C-C or C-N bonds, potentially leading to phenazine-type structures. hacettepe.edu.tr

ReactantOxidant/MethodPotential Products/OutcomeReference
5-AminoquinolineAmmonium persulfate / HClOligomers, Phenazine-type structures hacettepe.edu.tr
Primary Amines (general)Flavoprotein oxidasesImine formation, C-N bond cleavage nih.gov
BenzylaminesElectrochemical OxidationC-N bond cleavage to form carbonyls mdpi.combohrium.com

Derivatization Strategies for Analytical and Synthetic Purposes

The primary amine of this compound serves as a key handle for derivatization, both for creating new synthetic intermediates and for analytical purposes. A prominent method for the analytical derivatization of primary and secondary amines is the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). waters.comnih.gov This pre-column derivatization technique is widely employed in amino acid analysis but is applicable to other amines.

The reaction involves the rapid labeling of the amine with AQC to form a highly stable and fluorescent urea (B33335) derivative. nih.govresearchgate.net These derivatives are readily analyzed by reversed-phase high-performance liquid chromatography (HPLC) or UPLC-MS, allowing for sensitive detection and quantification. waters.comacs.org The stability of the AQC derivatives, which can last for days at room temperature, is a significant advantage for sample processing. nih.gov For the reaction to proceed efficiently, the pH must be buffered to a range of 8.2 to 10.1 to ensure the amine is sufficiently nucleophilic. waters.com

ReagentAmine TypePurposeMethodKey FeaturesReferences
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Primary & SecondaryAnalytical QuantificationPre-column derivatization for HPLC/UPLC-MSForms highly fluorescent and stable urea derivatives waters.comnih.govacs.org
1,3-oxazinoquinoline-4-one (Oq) based reagentsPrimary & SecondaryAnalytical DiscriminationPre-column derivatization for MS/MSAllows differentiation of amine classes based on fragmentation patterns figshare.comacs.org

Beyond analytics, the amine group can be readily acylated, sulfonated, or used as a nucleophile in various coupling reactions to build more complex molecules, serving as a foundational step in multi-step syntheses.

Reactivity and Modifications of the Benzyloxy Ether

Selective Deprotection Methods (e.g., Hydrogenolysis, Lewis Acid-Mediated Cleavage)

The benzyloxy group is a widely used protecting group for hydroxyl functionalities due to its general stability and the variety of methods available for its removal. These standard methods are directly applicable to the deprotection of the 6-benzyloxy group in this compound to reveal the corresponding 6-hydroxyquinolin-5-amine.

Catalytic Hydrogenolysis: This is one of the most common methods for benzyl (B1604629) ether cleavage. The reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). atlanchimpharma.com The process is clean and efficient, yielding the deprotected alcohol and toluene as a byproduct. Pearlman's catalyst, Pd(OH)₂/C, is also a popular choice for this transformation. atlanchimpharma.com

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effectively cleave benzyl ethers. Reagents such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) are frequently used. atlanchimpharma.com The reaction is thought to proceed via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon. atlanchimpharma.com A milder variant, the boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), offers selective cleavage of benzyl ethers under gentle conditions, tolerating a wide range of other functional groups, including silyl (B83357) ethers and esters. organic-chemistry.org

MethodReagent(s)ConditionsByproductAdvantagesReferences
Catalytic HydrogenolysisH₂, Pd/C or Pd(OH)₂/CTypically room temperature and atmospheric or moderate pressureTolueneClean reaction, high yield atlanchimpharma.combohrium.com
Lewis Acid CleavageBCl₃ or BBr₃Low temperature (e.g., -78 °C) in an inert solvent (e.g., DCM)Benzyl halideEffective for complex molecules atlanchimpharma.com
Mild Lewis Acid CleavageBCl₃·SMe₂Mild conditions-High selectivity, tolerates sensitive functional groups organic-chemistry.org

Oxidative Cleavage Reactions of the Benzyloxy Group

In addition to reductive and acid-mediated methods, the benzyloxy group can be removed under oxidative conditions. This approach is particularly useful when other functional groups in the molecule are sensitive to hydrogenolysis.

A common reagent for this transformation is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov While simple benzyl ethers are generally less reactive towards DDQ than p-methoxybenzyl (PMB) ethers, cleavage can be achieved, often under more forcing conditions. nih.gov The reactivity can be influenced by the steric and electronic environment of the benzyl ether. Recent advancements have demonstrated that visible-light-mediated photoredox catalysis, using DDQ as a photooxidant, can cleave benzyl ethers efficiently, even in the presence of sensitive groups like alkenes and azides. nih.gov This method enhances the utility of benzyl ethers as temporary protecting groups that can be removed under mild, specific conditions. nih.gov

Cyclization and Annulation Reactions Forming Fused Heterocyclic Systems

Pyrimido[4,5-b]quinoline Ring Formation

The 5-aminoquinoline scaffold of this compound is a valuable precursor for constructing fused heterocyclic systems. The ortho-disposed amine and C4 carbon of the quinoline ring can participate in annulation reactions to form new rings. A key example is the synthesis of the pyrimido[4,5-b]quinoline system, a scaffold found in compounds with a range of biological activities. nih.govphcogj.com

One-pot multi-component reactions provide an efficient route to this tricycle. Although not starting from this compound itself, analogous syntheses demonstrate the core principle. For instance, the reaction of a 6-aminouracil (B15529) derivative (which serves a similar role as the 5-aminoquinoline), an aldehyde, and a 1,3-dicarbonyl compound like dimedone can be used to construct the pyrimido[4,5-b]quinoline core. nih.govacs.org In this reaction, the amino group acts as the key nucleophile to form the fused pyrimidine (B1678525) ring. Applying this logic, this compound could react with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate amidine, which can then be cyclized with an amine source like ammonia (B1221849) or ammonium acetate (B1210297) to build the fused pyrimidine ring.

A study by Hosseinnia et al. details a one-pot synthesis of benzyloxy pyrimido[4,5-b]quinoline derivatives using various benzyloxy benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil (B104193) with DABCO as a catalyst under solvent-free conditions. nih.govacs.orgnih.govacs.org This highlights a robust method for constructing the target heterocyclic system, which is directly analogous to the potential reactivity of this compound in similar cyclization strategies.

ReactantsCatalystConditionsProductReference
Benzyloxy benzaldehydes, Dimedone, 6-Amino-1,3-dimethyluracilDABCO90 °C, Solvent-freeBenzyloxy pyrimido[4,5-b]quinoline derivatives nih.govacs.org

Thiazole (B1198619) and Pyrazole (B372694) Annulation Using this compound or its Derivatives as Precursors

The strategic positioning of the amino and benzyloxy groups in this compound offers a versatile platform for the construction of fused five-membered heterocyclic rings, namely thiazoles and pyrazoles. These annulation reactions typically proceed through the reaction of the ortho-disubstituted quinoline core with appropriate reagents to build the desired heterocyclic system.

Thiazole Annulation:

The synthesis of a thiazole ring fused to the quinoline core at the 5- and 6-positions, to form a thiazolo[4,5-f]quinoline (B14748581) system, generally requires the presence of an ortho-amino-mercapto functionality. Therefore, this compound would first need to be converted to a 5-amino-6-mercaptoquinoline derivative. This transformation can be achieved through a multi-step sequence, for instance, via diazotization of the amino group followed by xanthate substitution and subsequent hydrolysis.

Once the 5-amino-6-mercaptoquinoline is obtained, several classical methods for thiazole formation can be employed. A common approach is the reaction with a one-carbon synthon, such as formic acid or its derivatives, which would lead to the unsubstituted thiazolo[4,5-f]quinoline.

A plausible reaction pathway is outlined below:

Step 1: Conversion to 5-amino-6-mercaptoquinoline. This is a hypothetical intermediate, as the direct synthesis from this compound is not explicitly detailed in the surveyed literature.

Step 2: Cyclization with a one-carbon synthon. The resulting ortho-amino-thiol could then be cyclized.

Reagent for CyclizationResulting Thiazole Derivative
Formic AcidThiazolo[4,5-f]quinoline
Carbon Disulfide2-Mercaptothiazolo[4,5-f]quinoline
Phosgene or Thiophosgene2-Hydroxy- or 2-Mercaptothiazolo[4,5-f]quinoline

It is important to note that the direct use of this compound for thiazole annulation is not a well-documented process, and the above-mentioned pathway is based on established synthetic strategies for analogous compounds.

Pyrazole Annulation:

The construction of a pyrazole ring fused to the quinoline nucleus, to yield a pyrazolo[3,4-f]quinoline system, typically involves the reaction of an ortho-amino-hydrazine derivative with a suitable one-carbon electrophile, or an ortho-dihalo derivative with hydrazine (B178648). A more direct approach from an ortho-amino-alkoxy compound is not standard.

However, a potential, albeit likely low-yielding, pathway could involve the initial transformation of the 5-amino group into a hydrazine moiety. This could be followed by an intramolecular cyclization, although this is a less common route.

A more feasible approach would involve the modification of the 6-(benzyloxy) group. For instance, debenzylation to the corresponding 6-hydroxyquinolin-5-amine, followed by conversion of the hydroxyl group to a better leaving group, could set the stage for a nucleophilic substitution with hydrazine, followed by cyclization.

Given the synthetic challenges, a more practical approach to pyrazolo[3,4-f]quinolines often starts from different quinoline precursors. For instance, the condensation of a 5,6-quinolinedione (B11920293) with a hydrazine derivative is a more established route.

Diverse Heterocycle Fused-Ring System Syntheses

The reactivity of this compound and its derivatives can be harnessed for the synthesis of a variety of other fused heterocyclic systems beyond thiazoles and pyrazoles. The ortho-disposition of the amino and benzyloxy groups is key to these transformations, allowing for the annulation of six-membered rings such as pyridines and pyrimidines.

Fused Pyridine Systems:

The Skraup-Doebner-von Miller reaction and its variations are powerful methods for the construction of a pyridine ring fused to an aromatic amine. Starting with this compound, a reaction with an α,β-unsaturated aldehyde or ketone in the presence of an oxidizing agent could, in principle, lead to the formation of a dipyrido[2,3-f:3',2'-h]quinoline system. The specific reagents and conditions would determine the substitution pattern on the newly formed pyridine ring.

Fused Pyrimidine Systems:

The synthesis of pyrimidine rings fused to the quinoline core, to form pyrimido[4,5-f]quinolines, can be achieved by reacting an ortho-amino-substituted quinoline with reagents that provide the remaining atoms of the pyrimidine ring. For example, reaction of this compound with a β-dicarbonyl compound or its equivalent could lead to a fused pyrimidine ring after cyclization and oxidation.

Another approach involves the reaction with formamide, which can serve as a source of a one-carbon unit and nitrogen, although this typically requires an ortho-diamine. A more plausible route would involve the initial acylation of the 5-amino group, followed by cyclization involving the 6-position.

The following table summarizes some potential fused heterocyclic systems that could be synthesized from this compound or its derivatives, based on general synthetic methodologies for fused heterocycles.

Target Fused SystemPotential Synthetic ApproachReagents
Pyrido[2,3-f]quinolineSkraup-Doebner-von Miller reactionα,β-Unsaturated aldehyde/ketone, oxidizing agent
Pyrimido[4,5-f]quinolineCondensation and cyclizationβ-Dicarbonyl compounds, Formamide (with modifications)
Oxazino[5,6-f]quinolineCyclization with a two-carbon unitα-Halo ketones or α-haloacyl halides

These synthetic pathways are proposed based on established principles of heterocyclic chemistry, as direct examples starting from this compound are not prevalent in the literature. nih.gov The specific reaction conditions would require optimization to achieve the desired fused-ring systems.

Advanced Characterization Techniques and Spectroscopic Analysis of 6 Benzyloxy Quinolin 5 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of 6-(Benzyloxy)quinolin-5-amine allows for the identification and assignment of each unique proton in the molecule. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the quinoline (B57606) and benzyl (B1604629) groups, the benzylic methylene (B1212753) protons, and the amine protons.

The protons on the quinoline ring system exhibit characteristic chemical shifts and coupling patterns. Due to the electron-donating nature of the amine and benzyloxy groups, the protons on the benzene (B151609) portion of the quinoline core are expected to be shifted to varying degrees. The protons on the pyridine (B92270) ring (H-2, H-3, H-4) typically show distinct splitting patterns that help in their assignment. acs.org

The benzyloxy group introduces a set of signals corresponding to the five protons of the phenyl ring, which typically appear as a multiplet, and a characteristic singlet for the two methylene (-CH₂-) protons. The chemical shift of this methylene singlet is a key indicator of the benzyloxy moiety. The two protons of the primary amine (-NH₂) group usually appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by the solvent. uncw.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.7Doublet of DoubletsQuinoline H-2
~7.4Doublet of DoubletsQuinoline H-3
~8.5Doublet of DoubletsQuinoline H-4
~7.3DoubletQuinoline H-7
~7.8DoubletQuinoline H-8
~7.3-7.5MultipletBenzyl aromatic protons (5H)
~5.2SingletBenzylic CH₂ protons (2H)
~4.5Broad SingletAmine NH₂ protons (2H)

Note: Predicted values are based on analysis of similar quinoline derivatives. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete delineation of the carbon skeleton.

The spectrum will show nine signals for the quinoline ring carbons, seven signals for the benzyloxy group carbons (six aromatic and one benzylic), resulting in a total of 16 distinct carbon signals. The chemical shifts of the quinoline carbons are influenced by the substituents and the nitrogen heteroatom. mdpi.comresearchgate.net The carbon attached to the oxygen (C-6) and the carbon attached to the nitrogen (C-5) are significantly influenced by these heteroatoms. The benzylic carbon (-CH₂-) signal is typically found in the aliphatic region, while the aromatic carbons of both the quinoline and benzyl rings appear in the downfield aromatic region. wisc.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~150Quinoline C-2
~122Quinoline C-3
~148Quinoline C-4
~140Quinoline C-4a
~120Quinoline C-5
~155Quinoline C-6
~115Quinoline C-7
~128Quinoline C-8
~130Quinoline C-8a
~70Benzylic CH₂
~136Benzyl C-1' (ipso)
~127-129Benzyl C-2'/C-3'/C-4'/C-5'/C-6'

Note: Predicted values are based on analysis of similar quinoline derivatives. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

While 1D NMR spectra provide information about the chemical environments of protons and carbons, 2D NMR techniques are essential for unambiguously determining the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be used to trace the connectivity of the protons on the quinoline ring, for instance, showing a correlation between H-2 and H-3, and between H-7 and H-8. researchgate.net This is invaluable for assigning protons within the spin systems of the heterocyclic ring. acs.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the benzylic proton signal at ~5.2 ppm would correlate with the benzylic carbon signal at ~70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular fragments. Key correlations would include those from the benzylic (-CH₂-) protons to the quinoline C-6 and the benzyl ipso-carbon (C-1'), confirming the ether linkage. Correlations from the amine protons could also be observed to C-5 and C-6 of the quinoline ring.

Vibrational Spectroscopy: Infrared (IR) Spectrometry for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is specific to the type of bond and functional group, making IR an excellent tool for functional group identification.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The primary amine (-NH₂) group is identified by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region. wpmucdn.com The C-O stretching vibration of the aryl-alkyl ether (the benzyloxy group) will produce a strong absorption band typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring appear in the 1500-1650 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H StretchPrimary Amine
3030-3100C-H StretchAromatic (Quinoline, Benzyl)
2850-2960C-H StretchAliphatic (Benzylic CH₂)
1500-1650C=C and C=N StretchAromatic Rings
~1250C-O Asymmetric StretchAryl-Alkyl Ether
~1050C-O Symmetric StretchAryl-Alkyl Ether

Note: Predicted values are based on typical frequencies for these functional groups. wpmucdn.comresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and high molecular weight compounds. For this compound, ESI-MS run in positive ion mode would be expected to show a prominent protonated molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with very high accuracy, allowing for the confirmation of the elemental composition.

The calculated exact mass for the protonated molecule [C₁₆H₁₄N₂O + H]⁺ is 263.1184. Fragmentation of this parent ion under tandem MS (MS/MS) conditions would likely involve the cleavage of the benzylic C-O bond, a common fragmentation pathway for benzyl ethers. This would result in the loss of a neutral toluene (B28343) molecule or the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another significant fragment would correspond to the remaining quinoline portion of the molecule. This fragmentation pattern provides definitive evidence for the presence and location of the benzyloxy substituent. The fragmentation of the parent 5-aminoquinoline (B19350) molecule typically shows a molecular ion at m/z 144, with a key fragment at m/z 117 resulting from the loss of HCN. nih.govmassbank.eu

Table 4: Predicted ESI-MS Data for this compound

m/z (Mass-to-Charge Ratio)Ion Assignment
263.1184[M+H]⁺ (Protonated Molecular Ion)
172.0660[M+H - C₇H₇]⁺ (Loss of benzyl radical)
91.0548[C₇H₇]⁺ (Benzyl cation)

Note: Fragmentation is predicted based on common pathways for this structural class.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, which may have limited volatility, derivatization is often a necessary step to increase its amenability to GC-MS analysis. This process involves chemically modifying the amine group to create a less polar, more volatile derivative.

The analytical process begins with the separation of the derivatized compounds in the gas chromatograph. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column walls. tentamus-pharma.co.uk

Following separation, the eluted compounds enter the mass spectrometer, which serves as the detector. In the MS, molecules are ionized, typically by electron ionization (EI), causing them to fragment into characteristic patterns. These patterns, along with the retention time from the GC, provide a highly specific fingerprint for each compound. nih.govresearchgate.net The mass spectrum shows the mass-to-charge ratio (m/z) of the fragments, allowing for structural elucidation and confirmation. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte.

The application of GC-MS is critical in identifying impurities, by-products, or degradation products that may be present in samples of this compound derivatives. mostwiedzy.plnih.gov Optimization of parameters such as the column type, temperature program, and ionization energy is essential for achieving good separation and accurate identification. mostwiedzy.pl

Table 1. Typical GC-MS Parameters for Analysis of Volatile Quinoline Derivatives
ParameterTypical ConditionPurpose
Column ZB-5MS (30 m × 0.25 mm I.D., 0.25 μm) or similarProvides good separation of semi-volatile aromatic compounds. mostwiedzy.pl
Injector Temperature 250-280 °CEnsures rapid and complete vaporization of the sample. mostwiedzy.pl
Oven Temperature Program Initial temp 60-100°C, ramped to 280-300°CSeparates compounds based on their boiling points and polarity. mostwiedzy.plnih.gov
Carrier Gas Helium at ~1.0 mL/minInert mobile phase to carry analytes through the column. nih.gov
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns. hmdb.ca
MS Detector Quadrupole or Time-of-Flight (TOF)Separates and detects ions based on their mass-to-charge ratio. nih.govresearchgate.net
Characteristic Ions (m/z) Molecular ion (M+) and specific fragment ionsUsed for qualitative identification and quantitative analysis (SIM mode).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence, typically with mass errors below 5 parts per million (ppm). nih.govresearchgate.net For this compound and its derivatives, HRMS is crucial for confirming their identity and for characterizing unknown impurities or metabolites.

Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry are commonly used for HRMS. nih.gov These instruments can distinguish between ions with very small mass differences, which is essential for differentiating between compounds that may have the same nominal mass but different elemental formulas.

The process involves ionizing the sample, often using soft ionization techniques like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion ([M+H]+ or [M-H]-). The mass analyzer then measures the m/z ratio of the ions with high precision. The experimentally determined exact mass can be compared to the calculated theoretical mass for a proposed chemical formula. A close match provides strong evidence for the correct elemental composition. mdpi.commdpi.com

Furthermore, HRMS can be coupled with tandem mass spectrometry (MS/MS). In this setup, the precursor ion of interest is selected, fragmented, and the exact masses of the resulting product ions are measured. This provides detailed structural information that helps in the complete characterization of the molecule and differentiation between isomers. acs.org

Table 2. Hypothetical HRMS Data for this compound
ParameterValue
Molecular Formula C16H14N2O
Calculated Monoisotopic Mass ([M+H]+) 251.1179 Da
Observed Mass ([M+H]+) 251.1175 Da
Mass Error -1.6 ppm
Ionization Mode Positive Electrospray (ESI+)
Instrumentation Q-TOF or Orbitrap MS

X-ray Crystallography for Definitive Three-Dimensional Molecular Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For novel compounds like derivatives of this compound, obtaining a single-crystal X-ray structure is often a critical step for absolute structural confirmation. chemmethod.com

The method requires growing a high-quality single crystal of the compound, which can sometimes be a challenging process. nih.gov Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, revealing the complete molecular structure. nih.gov

The resulting structural data also provides insights into intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking interactions. nih.govresearchgate.net These interactions are fundamental to understanding the physical properties of the solid material. The crystallographic data for a related quinoline derivative, 6-(4-Nitrobenzyloxy)quinoline, illustrates the type of detailed structural information that can be obtained. nih.gov

Table 3. Example Crystallographic Data for a Quinoline Derivative (6-(4-Nitrobenzyloxy)quinoline) nih.gov
ParameterValue
Empirical Formula C16H12N2O3
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 12.296 Å, b = 8.9146 Å, c = 13.559 Å, β = 115.25°
Volume (V) 1344.3 ų
Molecules per Unit Cell (Z) 4
Key Structural Feature Dihedral angle between benzene and quinoline rings: 23.8°
Intermolecular Interactions Aromatic π–π stacking

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, UPLC)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstones of modern pharmaceutical analysis. alwsci.comyoutube.com They are extensively used for the purity assessment, quantification, and separation of this compound and its derivatives from complex mixtures, such as reaction masses or formulation matrices. tentamus-pharma.co.ukmoravek.com

HPLC and UPLC operate on the principle of separating components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. moravek.com UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 μm), allowing for higher resolution, faster analysis times, and reduced solvent consumption. nih.govnih.gov

These techniques are ideal for analyzing non-volatile or thermally unstable compounds that are not suitable for GC. moravek.com A variety of column chemistries (e.g., C18, C8) and mobile phase compositions can be employed to optimize the separation of the target compound from its impurities or related substances. sielc.comnih.govnih.gov Detection is typically achieved using a UV detector, as aromatic compounds like quinolines absorb UV light, or a mass spectrometer for enhanced sensitivity and specificity (LC-MS). chemass.si

Method validation is a critical aspect of using HPLC/UPLC for quality control, ensuring that the analytical method is accurate, precise, linear, and robust. nih.govresearchgate.net These methods are also invaluable for separating isomers, which can be challenging due to their similar physical properties but potentially different biological activities. researchgate.netd-nb.info

Table 4. Typical HPLC/UPLC Conditions for Purity Analysis of Aromatic Amines/Quinoline Derivatives
ParameterTypical ConditionPurpose
System HPLC or UPLCUPLC provides higher speed and resolution.
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Standard for separating moderately polar to nonpolar compounds. nih.gov
Mobile Phase Gradient of Acetonitrile and Water (with additives like formic acid or ammonium (B1175870) formate)Provides efficient elution for a range of compounds with varying polarities. sielc.comd-nb.info
Flow Rate 0.2-1.0 mL/minOptimized for column dimensions and particle size.
Column Temperature 25-40 °CMaintained to ensure reproducible retention times. nih.gov
Detector UV/Vis (e.g., at 254 nm) or Mass Spectrometry (MS)UV is common for chromophoric compounds; MS provides structural information. chemass.siresearchgate.net
Injection Volume 1-10 µLSmall volumes are used to prevent column overloading. nih.gov

Computational and Theoretical Chemistry Studies of 6 Benzyloxy Quinolin 5 Amine Systems

Quantum Chemical Approaches for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these approaches provide detailed information about electron distribution, molecular orbitals, and reactivity.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its balance of accuracy and computational cost. jmchemsci.comdergipark.org.tr DFT calculations are used to optimize the molecular geometry of 6-(Benzyloxy)quinolin-5-amine, determining the most stable three-dimensional arrangement of its atoms.

From the optimized geometry, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov For quinoline (B57606) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to predict these properties. dergipark.org.trresearchgate.net

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. These maps are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. DFT calculations also provide insights into reaction energetics, allowing for the calculation of reaction energies and activation barriers, which helps in predicting the feasibility and kinetics of chemical transformations involving this compound. jmchemsci.comnih.gov

Table 1: Representative Molecular Properties Calculated using DFT

Property Description Typical Application for Quinoline Systems
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. Identifying sites for electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. Identifying sites for nucleophilic attack.
HOMO-LUMO Gap The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. nih.gov Predicting the molecule's overall reactivity.
Dipole Moment A measure of the overall polarity of the molecule. Understanding solubility and intermolecular interactions.
Mulliken/NPA Charges Calculated atomic charges that describe the electron distribution. Analyzing charge localization and reactive sites. nih.gov

The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for molecular orbital analysis. austinpublishinggroup.com While generally less accurate than DFT for many properties because it does not account for electron correlation, HF calculations are crucial for obtaining a qualitative understanding of the molecular orbitals. austinpublishinggroup.comresearchgate.net

For a more precise description, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed. nih.gov These methods systematically include electron correlation, leading to more accurate energy and property predictions, although at a significantly higher computational cost. In the study of quinoline systems, HF and post-HF methods are valuable for benchmarking DFT results and for cases where DFT may be less reliable. Comparative studies between HF and DFT have shown differences in the resulting molecular geometries and electronic properties, with DFT often providing results that align better with experimental data. austinpublishinggroup.com

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability Analysis

While quantum chemical methods typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can explore its conformational landscape, particularly the flexibility of the benzyloxy group and its rotational freedom relative to the quinoline core.

MD simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to observe how the molecule behaves in different environments, such as in various solvents or in the presence of a biological macromolecule. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific atoms or regions of the molecule. researchgate.net These simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site or how it remains stable under physiological conditions. nih.gov

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is used to calculate the ¹H and ¹³C chemical shifts. nih.govnih.gov These theoretical predictions can be compared with experimental data to confirm the structure of this compound. The accuracy of these predictions depends on the chosen functional, basis set, and whether solvent effects are included. nih.gov

Similarly, theoretical Infrared (IR) spectra can be generated by calculating the vibrational frequencies of the molecule. DFT calculations can predict the frequencies and intensities of the vibrational modes corresponding to specific bond stretches, bends, and torsions. nih.goviosrjournals.org For example, characteristic frequencies for N-H stretching of the amine group, C=N and C=C stretching within the quinoline ring, and C-O stretching of the benzyloxy ether linkage can be predicted. vscht.czpressbooks.pub These calculated frequencies are often scaled to correct for systematic errors in the computational methods. dergipark.org.tr

Table 2: Predicted Spectroscopic Data for a Quinoline-like Structure

Spectroscopic Data Functional Group Predicted Range (cm⁻¹)
IR Frequency Aromatic C-H stretch 3100-3000
N-H stretch (amine) 3500-3300
C=C/C=N stretch (ring) 1650-1550
C-O stretch (ether) 1260-1050
¹H NMR Shift (ppm) Aromatic H 7.0 - 8.5
Amine H (NH₂) 3.0 - 5.0
Methylene (B1212753) H (-O-CH₂-) ~5.2
¹³C NMR Shift (ppm) Aromatic C 110 - 150
Methylene C (-O-CH₂-) ~70

Note: These are representative ranges based on general principles and calculations on similar structures. vscht.czpdx.edu

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, this can include studying electrophilic substitution on the quinoline ring or reactions involving the amine group.

By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states. nih.gov Calculating the energy of the transition state allows for the determination of the activation energy, which is the primary factor controlling the reaction rate. Methods like DFT (e.g., using the M06-2X functional) are well-suited for locating transition states and calculating these energy barriers. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand hyperconjugation and stabilization effects within the transition state structures. nih.gov

In Silico Modeling of Molecular Interactions for Chemical Probe Design

The quinoline scaffold is prevalent in the development of biologically active molecules. mdpi.comresearchgate.net In silico modeling plays a vital role in designing chemical probes based on the this compound structure to study biological systems. unimi.it Molecular docking is a key technique used to predict the preferred binding orientation of a molecule to a biological target, such as an enzyme or receptor. nih.govresearchgate.net

Docking simulations place the ligand (this compound) into the binding site of a protein and score the different poses based on factors like hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.comresearchgate.net This process helps in identifying potential biological targets and provides a structural basis for designing more potent and selective derivatives. For example, the benzyloxy group might engage in hydrophobic or π-π interactions, while the amine group could act as a hydrogen bond donor. nih.govmdpi.com Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov

Research Applications and Future Directions for 6 Benzyloxy Quinolin 5 Amine in Chemical Science

Strategic Role as a Synthetic Intermediate in Complex Organic Synthesis

The utility of 6-(Benzyloxy)quinolin-5-amine as a foundational starting material in organic synthesis is well-established. Its pre-functionalized core allows chemists to bypass multiple initial steps, providing a direct route to high-value, complex chemical entities. The distinct reactivity of the amine and the latent hydroxyl function (protected as a benzyl (B1604629) ether) enables sequential, controlled modifications.

Building Block for Diverse Multifunctional Heterocyclic Architectures

One of the most significant applications of this compound is in the construction of fused heterocyclic systems. The amino group is a key nucleophile for building new rings onto the quinoline (B57606) framework. A prominent example is its role in synthesizing pyrimido[4,5-b]quinolines, a class of compounds structurally related to flavins and known for a range of biological activities. researchgate.net In these multi-component reactions, an amino-pyrimidine (such as 6-amino-1,3-dimethyluracil) reacts with an aldehyde and a 1,3-dicarbonyl compound (like dimedone) to form the fused ring system. nih.govnih.govrsc.org The use of benzyloxy-substituted aldehydes in these syntheses leads to the creation of novel benzyloxy pyrimido[4,5-b]quinoline derivatives, demonstrating how precursors related to this compound can be integral to forming these complex architectures. acs.org

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsResulting Architecture
Benzyloxy BenzaldehydeDimedone6-Amino-1,3-dimethyluracil (B104193)DABCO, 90 °C, Solvent-freeBenzyloxy Pyrimido[4,5-b]quinoline
Aromatic AldehydeDimedone6-Amino-1,3-dimethyluracilTrityl Chloride, Chloroform, RefluxPyrimido[4,5-b]quinoline
Aromatic AldehydeBarbituric Acid6-Aminouracil (B15529)Ball-mill, Catalyst-freePyrido[2,3-d]pyrimidine

This table illustrates representative multi-component reactions used to build complex heterocyclic systems where amino and aldehyde functionalities, similar to those on the target compound, are key reactants.

Precursor to Structurally Diverse Quinoline-Based Scaffolds

Beyond ring fusion, the functional groups of this compound allow for extensive decoration of the quinoline core. The 5-amino group can be transformed into a wide array of other functionalities. For instance, it can undergo diazotization followed by Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups. It can also be acylated to form amides or act as a directing group for C-H activation at the C4 position. Concurrently, the 6-benzyloxy group serves as a stable protecting group for a phenolic hydroxyl. Its removal via catalytic hydrogenation unmasks the 6-hydroxyquinoline, which can then be subjected to O-alkylation, esterification, or used in the synthesis of ethers, further expanding the molecular diversity of the resulting scaffolds. This dual functionality makes the parent compound a versatile platform for creating libraries of novel quinoline derivatives for various research applications.

Development of Chemical Probes for Mechanistic Studies in Enzyme Systems

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The 6-benzyloxyquinoline scaffold has been identified as a privileged structure for the development of selective kinase inhibitors. nih.gov A study focused on designing selective inhibitors for the c-Met kinase, a key target in oncology, successfully identified novel 6-benzyloxyquinoline derivatives with potent inhibitory activity. nih.gov Although this work did not specify a 5-amino substituent, it validates the core scaffold's utility in targeting the ATP-binding site of enzymes. The 5-amino group on this compound could be used as an attachment point for linker groups, affinity tags (like biotin), or photoreactive groups, converting the core inhibitor scaffold into a functional chemical probe for target identification and engagement studies. nih.govchemrxiv.org

Furthermore, the aminoquinoline core is a known fluorophore. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are used for the fluorescent derivatization of amino acids, allowing for their sensitive detection. This inherent fluorescence suggests that probes derived from this compound could be developed for use in fluorescence-based assays to monitor enzyme activity or binding events in real-time.

Applications in Advanced Materials Science: Organic Electronics and Photonic Devices

Quinoline and its derivatives are recognized for their valuable electronic properties, making them attractive candidates for use in advanced materials. Specifically, they have been investigated as electron-transporting materials in organic light-emitting diodes (OLEDs). mdpi.com The electron-deficient nature of the pyridine (B92270) ring within the quinoline structure facilitates electron transport, a critical function in OLED device architecture.

The substitution pattern on the quinoline ring significantly influences its electronic and photophysical properties. umons.ac.be The presence of an electron-donating amino group at the C5 position, in conjunction with the π-conjugated quinoline system, can create a "push-pull" electronic structure. Such structures are known to have interesting charge-transfer characteristics, which are desirable for nonlinear optical materials and as fluorescent emitters. Computational studies on amino-quinolines have shown that such substitutions can effectively modify the HOMO-LUMO energy gap, thereby tuning the absorption and emission wavelengths. researchgate.net While this compound itself has not been extensively characterized for these applications, its structural motifs suggest significant potential for creating novel materials for organic electronics and photonic devices.

Exploration of Novel Catalytic Systems and Reaction Methodologies Utilizing this compound or its Analogues

In the field of catalysis, aminoquinolines have emerged as powerful directing groups for transition-metal-catalyzed C-H bond functionalization. The 8-aminoquinoline (B160924) moiety, in particular, has been widely used as a bidentate directing group, forming a stable five-membered cyclometalated intermediate that directs catalysts (e.g., palladium, cobalt, nickel) to activate the C-H bond at the C7 position. nih.govnih.gov This strategy has enabled a vast range of transformations, including arylation, alkylation, and alkenylation of the quinoline core. wordpress.com

While the 8-amino isomer is most common, the 5-amino group in this compound presents an opportunity to explore new reactivity. It could potentially act as a directing group for C-H functionalization at the C4 position. By serving as a ligand that coordinates to a metal center, it could enable the development of novel catalytic systems and reaction methodologies. The exploration of 5-aminoquinolines as directing groups or ligands remains a promising and less-explored area of research.

Aminoquinoline IsomerRole in CatalysisCommon Metal CatalystsTargeted C-H Position
8-AminoquinolineBidentate Directing GroupPd, Co, Ni, Fe, CuC7
5-Aminoquinoline (B19350)Potential Directing Group/Ligand(Exploratory)C4 (Predicted)

This table compares the established role of 8-aminoquinoline in catalysis with the potential, exploratory role of the 5-aminoquinoline moiety.

Future Research Perspectives in the Design and Synthesis of Quinoline-Based Compounds with Tailored Chemical Functionalities

The future of research involving this compound is bright, with numerous avenues for exploration. Its established role as a synthetic intermediate will continue to be exploited for the creation of increasingly complex heterocyclic drugs and biologically active molecules. The true potential, however, lies in leveraging its unique functionalities for novel applications.

Future work should focus on systematically exploring its derivatives as chemical probes. By attaching photoreactive crosslinkers or clickable handles to the 5-amino position, researchers could create powerful tools to map the interactions of kinase inhibitors or other bioactive molecules within the cell. In materials science, a detailed investigation of the photophysical and electronic properties of polymers and small molecules derived from this compound is warranted. Such studies could lead to the development of new, highly efficient emitters or charge-transport materials for next-generation OLEDs and organic solar cells.

Finally, the potential for this compound and its analogues in catalysis should be thoroughly investigated. Designing new ligands based on the 5-aminoquinoline scaffold could unlock novel reaction pathways and provide more efficient and selective methods for C-H functionalization, contributing to the broader goals of green and sustainable chemistry. The continued focus on this versatile chemical entity promises to yield significant advancements across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Benzyloxy)quinolin-5-amine, and how can reaction conditions be optimized?

  • Methodology : Start with quinoline derivatives functionalized at the 5-amino and 6-benzyloxy positions. Use palladium-catalyzed cross-coupling reactions or nucleophilic substitution to introduce benzyloxy groups. For example, benzyl bromide can react with hydroxyl-protected quinoline precursors under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC and optimize temperature (80–100°C) and solvent polarity to minimize side products .
  • Key considerations : Protect the amine group during synthesis to avoid unwanted side reactions. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and benzyloxy methylene protons (δ 4.5–5.0 ppm). Compare with reference spectra of similar quinoline derivatives .
  • IR spectroscopy : Confirm the presence of NH₂ (stretching ~3300–3500 cm⁻¹) and C-O-C (benzyloxy, ~1250 cm⁻¹) .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine or other halogens if present .

Q. What solvents and reaction conditions are optimal for recrystallizing this compound?

  • Methodology : Test mixed solvent systems (e.g., ethanol/water or DCM/hexane) to maximize crystal yield. Monitor solubility at elevated temperatures (60–80°C) and cool gradually to room temperature. Use seed crystals to improve reproducibility .

Advanced Research Questions

Q. What strategies are effective for introducing functional groups at specific positions on the quinoline ring while preserving the 5-amino and 6-benzyloxy substituents?

  • Methodology :

  • Directed ortho-metalation : Use directing groups (e.g., NH₂) to facilitate regioselective functionalization at the 7- or 8-position via lithium amide bases .
  • Transition-metal catalysis : Employ Suzuki-Miyaura coupling for aryl/heteroaryl group introduction at the 2- or 3-position. Optimize ligand selection (e.g., SPhos for hindered substrates) .
    • Data contradiction resolution : If competing substitution occurs (e.g., at the benzyloxy group), use sterically bulky protecting groups or lower reaction temperatures .

Q. How do electronic effects of substituents (e.g., benzyloxy vs. methoxy) influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform comparative DFT calculations to map electron density distribution across the quinoline ring. Validate predictions experimentally via kinetic studies (e.g., SNAr reactions with amines or thiols). Monitor rate differences using HPLC or UV-Vis spectroscopy .
  • Key insight : The electron-donating benzyloxy group may deactivate the 6-position but enhance reactivity at adjacent positions due to resonance effects .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives, and how can false positives be mitigated?

  • Methodology :

  • MTT assay : Screen for cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7). Normalize data to vehicle controls and include duplicate wells to assess reproducibility .
  • Fluorescence-based binding assays : Use transition-metal ions (e.g., Cu²⁺, Fe³⁺) to test chelation potential, a common mechanism in quinoline-based bioactive compounds .
  • False-positive mitigation : Pre-treat compounds with antioxidants (e.g., ascorbic acid) to rule out redox interference .

Data Analysis and Experimental Design

Q. How can researchers resolve contradictory data in the literature regarding the stability of this compound under acidic or basic conditions?

  • Methodology :

  • Stability studies : Expose the compound to pH gradients (1–14) and monitor degradation via HPLC at timed intervals. Compare results with structurally similar compounds (e.g., 6-methoxyquinolin-5-amine) to identify substituent-specific trends .
  • Mechanistic probes : Use LC-MS to identify degradation products (e.g., quinoline-5-amine via benzyloxy cleavage) and propose reaction pathways .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound derivatives?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETlab to estimate logP, solubility, and CYP450 inhibition. Validate predictions with experimental logD₇.⁴ measurements .
  • Docking studies : Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Prioritize derivatives with high binding affinity and low steric clash scores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.